![molecular formula C17H21NO4 B563689 Galanthamine-O-methyl-d3 N-Oxide CAS No. 1217860-44-0](/img/structure/B563689.png)
Galanthamine-O-methyl-d3 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galanthamine-O-methyl-d3 N-Oxide is a labeled metabolite of Galanthamine . It has a molecular weight of 306.37 and a molecular formula of C17H18D3NO4 .
Molecular Structure Analysis
The molecular structure of Galanthamine-O-methyl-d3 N-Oxide is represented by the formula C17H18D3NO4 . The InChI representation of the molecule isInChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3
.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment and Cognitive Enhancement
Galanthamine has been extensively studied and approved in several countries for the symptomatic treatment of senile dementia of the Alzheimer’s type. Its mechanism of action includes direct inhibition of acetylcholinesterase activity and stimulation of pre- and postsynaptic nicotinic receptors. This dual mode of action not only helps improve cognitive function in Alzheimer's disease patients but also suggests a potential framework for studying Galanthamine-O-methyl-d3 N-Oxide in similar contexts (Sramek, Frackiewicz, & Cutler, 2000).
Neuroprotective Effects
Galanthamine and its analogs have been shown to exhibit neuroprotective properties against glutamate neurotoxicity in rat cortical neurons, mediated through nicotinic acetylcholine receptors. These findings highlight the potential of Galanthamine-O-methyl-d3 N-Oxide in contributing to novel treatment strategies against neurodegenerative diseases beyond Alzheimer’s, offering avenues for extensive research into its neuroprotective mechanisms (Takatori, 2006).
Combination Therapy
The combination of Galanthamine with other therapeutic agents, such as Memantine, has been explored for enhanced treatment efficacy in Alzheimer's disease, reflecting the compound's versatility and the potential for Galanthamine-O-methyl-d3 N-Oxide to be studied in combination therapies. These approaches aim to address multiple pathologies within neurodegenerative diseases, suggesting a multi-faceted research interest in Galanthamine derivatives (Koola, 2020).
Mecanismo De Acción
Target of Action
Galanthamine-O-methyl-d3 N-Oxide is a labeled metabolite of galanthamine . Galanthamine is a type of acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory processing, reasoning, and thinking . Therefore, the primary target of Galanthamine-O-methyl-d3 N-Oxide is acetylcholinesterase.
Mode of Action
Galanthamine-O-methyl-d3 N-Oxide, like its parent compound galanthamine, works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor . This dual mechanism of action enhances cholinergic neuron function and signaling .
Biochemical Pathways
The metabolic pathways of Galanthamine-O-methyl-d3 N-Oxide involve O-demethylation of the drug to form O-desmethyl-galanthamine and the CYP3A4-mediated pathway forms the galantamine-N-oxide . Other important metabolic pathways include N-demethylation, epimerization, and sulfate conjugation .
Pharmacokinetics
Galanthamine demonstrates biexponential elimination, with a mean plasma terminal elimination half-life of 5.26 to 5.68 hours in healthy subjects . The metabolism of galanthamine involves the cytochrome P450 enzymes CYP2D6 and CYP3A4 . CYP2D6 is responsible for the O-demethylation of the drug to form O-desmethyl-galantamine, and CYP3A4 is involved in the production of galantamine-N-oxide .
Result of Action
As a result of acetylcholinesterase inhibition, Galanthamine-O-methyl-d3 N-Oxide increases the availability of acetylcholine for synaptic transmission . Additionally, it binds to the allosteric sites of nicotinic receptors, which causes a conformational change . This elevates and prolongs acetylcholine levels, boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .
Safety and Hazards
Propiedades
IUPAC Name |
(1S,12S,14R)-4-methyl-4-oxido-9-(trideuteriomethoxy)-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROQBKNDGTWXET-YOZHCDLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[N+](CC[C@]34C=C[C@@H](C[C@@H]4O2)O)(C)[O-])C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.